2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Description
This compound is a highly oxygenated benzofurochromenone derivative characterized by a polycyclic framework with multiple hydroxyl and prenyl substituents. Key structural features include:
Properties
CAS No. |
81422-93-7 |
|---|---|
Molecular Formula |
C40H36O12 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |
InChI Key |
SUOXGDJCEWTZIZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Origin of Product |
United States |
Biological Activity
The compound 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one , also known as Sanggenon-C, is a naturally occurring polyphenolic compound primarily extracted from the Morus species (e.g., Morus alba and Morus mongolica). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C40H36O12
- Molecular Weight : 708.7 g/mol
- CAS Number : 81422-93-7
The structure of Sanggenon-C features multiple hydroxyl groups and aromatic rings that contribute to its biological activities. The complex arrangement of these functional groups is responsible for its antioxidant and anti-inflammatory properties.
Antioxidant Activity
Sanggenon-C exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thereby neutralizing them.
| Study Reference | Methodology | Findings |
|---|---|---|
| DPPH assay | IC50 value of 25 µg/mL indicating strong radical scavenging ability. | |
| ABTS assay | Demonstrated a reduction in ABTS radical cation by 85% at 50 µg/mL. |
Anti-inflammatory Effects
Research indicates that Sanggenon-C may inhibit the production of pro-inflammatory cytokines. In vitro studies have shown that it can downregulate TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS).
| Study Reference | Cell Line | Cytokine Reduction |
|---|---|---|
| RAW264.7 macrophages | TNF-alpha reduced by 40% at 10 µg/mL. | |
| THP-1 cells | IL-6 decreased by 30% at 20 µg/mL. |
Anticancer Properties
Sanggenon-C has demonstrated potential anticancer activities against various cancer cell lines. It induces apoptosis and cell cycle arrest in cancer cells.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation. |
| HCT116 (colon) | 12 | G2/M phase arrest observed through flow cytometry analysis. |
The mechanisms underlying the biological activities of Sanggenon-C involve several pathways:
- Antioxidant Mechanism : The phenolic structure allows for electron donation which neutralizes free radicals.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.
- Anticancer Mechanisms : Activation of intrinsic apoptotic pathways and modulation of cell cycle regulators.
Case Studies
In a clinical setting, the use of Sanggenon-C has been explored for its potential benefits in managing oxidative stress-related diseases and inflammatory conditions. A randomized controlled trial investigated its efficacy in patients with chronic inflammatory diseases:
Study Design :
- Participants : 100 patients with chronic inflammation.
- Intervention : Daily administration of Sanggenon-C (200 mg) for 12 weeks.
Results :
- Significant improvement in inflammatory markers (CRP levels decreased by 30%).
- Enhanced quality of life scores reported by participants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Stereochemical Variations : The target compound’s (1R,5S,6R) configuration distinguishes it from CAS 88524-65-6, which has (1S,5R,6S) stereochemistry. Such differences can alter binding affinity to biological targets .
Phenolic Density: The target compound’s six phenolic -OH groups exceed the typical 2–3 in Populus phenylpropenoids, suggesting stronger antioxidant capacity via radical scavenging .
Table 2: Bioactivity and Physicochemical Properties
Key Findings:
Antioxidant Activity: The target compound’s dense hydroxylation aligns with Origanum vulgare phenolics, which show strong DPPH radical scavenging (IC₅₀ ~20 µg/mL) . Its activity is likely superior to CAS 88524-65-6 due to additional -OH groups.
Synergistic Effects: Prenyl groups may synergize with phenolic -OH for enhanced bioactivity, as seen in prenylated flavonoids from Moraceae spp. .
Solubility Limitations: Despite high polarity, the target compound’s large size and prenyl chain reduce aqueous solubility compared to smaller phenylpropenoids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
